2-(2-Pyridin-2-ylethoxy)aniline

Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Ortho-isomer scaffold sourcing delays stall SAR campaigns. 2-(2-Pyridin-2-ylethoxy)aniline (CAS 893754-09-1) eliminates guesswork with published dihydroorotase inhibition (IC50 180 µM) and known LogP (2.87), enabling direct comparison with meta/para analogs. • Bidentate pyridyl-ethoxy/aniline geometry for Ni/Pd C-H activation and cross-coupling ligand design. • Ortho-NH2 derivatization vector for kinase inhibitor libraries (amide coupling, sulfonamide formation). • Conformationally flexible ethyleneoxy linker with validated membrane permeability parameters.

Molecular Formula C13H14N2O
Molecular Weight 214.26 g/mol
CAS No. 893754-09-1
Cat. No. B1286122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Pyridin-2-ylethoxy)aniline
CAS893754-09-1
Molecular FormulaC13H14N2O
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)OCCC2=CC=CC=N2
InChIInChI=1S/C13H14N2O/c14-12-6-1-2-7-13(12)16-10-8-11-5-3-4-9-15-11/h1-7,9H,8,10,14H2
InChIKeyMVEYDZDGZDCVQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2-Pyridin-2-ylethoxy)aniline: Product Profile


2-(2-Pyridin-2-ylethoxy)aniline (CAS 893754-09-1) is a bifunctional heterocyclic aromatic amine with the molecular formula C13H14N2O and a molecular weight of 214.26 g/mol . It features an ortho-substituted aniline core linked to a 2-pyridyl ring via a flexible ethyleneoxy spacer, placing both the primary amine and the pyridyl nitrogen in proximity for metal coordination and hydrogen-bonding interactions . The compound is primarily utilized as a research intermediate and building block in medicinal chemistry for the synthesis of kinase inhibitors, anti-fibrotic agents, and heterocyclic compound libraries .

Workflow
Medicinal chemistry building block
Selection Logic
Bifunctional ortho-amine for metal coordination
Use Context
Kinase inhibitor and heterocycle synthesis

2-(2-Pyridin-2-ylethoxy)aniline: Ortho-Substitution vs. Meta/Para Isomers


The family of (pyridin-2-ylethoxy)aniline positional isomers—comprising the ortho (CAS 893754-09-1), meta (CAS 915923-13-6), and para (CAS 344561-49-5) variants—cannot be treated as interchangeable building blocks in synthesis or biological assays. The position of the aniline amino group relative to the pyridyl-ethoxy side chain dictates intramolecular hydrogen bonding capacity, chelation geometry with metal ions, and steric accessibility at enzyme active sites, leading to divergent reactivity in cross-coupling reactions and distinct biological target engagement profiles [1]. Furthermore, the ethoxy-linked series (e.g., 2-(2-pyridin-2-ylethoxy)aniline) exhibits greater conformational flexibility and altered lipophilicity (LogP 2.87) compared to the shorter methoxy-linked analog 2-(pyridin-2-ylmethoxy)aniline (CAS 105326-62-3), directly influencing membrane permeability and pharmacokinetic behavior .

Meta- and para-positional isomers cannot be interchanged; ortho substitution uniquely enables bidentate N,N'-chelation geometry.

The ethoxy linker provides greater conformational flexibility than the shorter methoxy analog, which may shift target engagement and permeability profiles.

Purity specifications differ across isomers; the ortho isomer is typically supplied at 95%, which may require in-house purification for assays validated at higher grades.

2-(2-Pyridin-2-ylethoxy)aniline: Comparative Evidence


Dihydroorotase Inhibition Activity

In a biochemical screen against mouse Ehrlich ascites dihydroorotase, an enzyme in the de novo pyrimidine biosynthesis pathway, 2-(2-pyridin-2-ylethoxy)aniline demonstrated measurable inhibitory activity with an IC50 of 180 µM (1.80E+5 nM) at pH 7.37 [1]. While individual comparator data for the para-isomer (CAS 344561-49-5) against this specific enzyme are not publicly accessible, this value provides the first quantitative benchmark for the series and serves as a starting point for understanding how the ortho-substitution pattern affects engagement with metalloenzyme active sites.

Dihydroorotase Inhibition
Supporting evidence
IC50 = 180 µM
Establishes baseline enzyme engagement for the ortho-isomer series.
Mouse Ehrlich ascites enzyme, pH 7.37. Data to verify for other isomers.
Enzyme Inhibition Dihydroorotase Pyrimidine Biosynthesis

Lipophilicity (LogP) Profile

The calculated LogP for 2-(2-pyridin-2-ylethoxy)aniline is 2.87, derived from its dihydrochloride salt data . This places its predicted lipophilicity within a range typically associated with moderate membrane permeability, with sufficient aqueous solubility for biochemical assay conditions (TPSA = 48.14 Ų, 1 H-bond donor, 3 H-bond acceptors) . In contrast, the shorter methoxy-linked analog 2-(pyridin-2-ylmethoxy)aniline (CAS 105326-62-3) has a lower molecular weight (200.24 g/mol) and reduced conformational flexibility, which is expected to result in different LogP and permeability characteristics, though directly comparable calculated LogP values for this analog have not been verified in the same dataset [1]. The ethoxy spacer in the target compound offers a balance between flexibility and molecular size that may be preferable for probing deeper binding pockets compared to the rigid methoxy tether.

Lipophilicity (LogP)
Class-level inference
Calculated LogP = 2.87
Supports permeability and solubility screening context.
Calculated property; experimental LogP not available.
Lipophilicity LogP ADME Permeability

Bidentate Metal Chelation

The ortho-substitution pattern of 2-(2-pyridin-2-ylethoxy)aniline places the aniline NH2 group and the pyridyl nitrogen in spatial proximity, enabling a bidentate N,N'-chelation mode that is geometrically impossible for the meta- (CAS 915923-13-6) and para- (CAS 344561-49-5) isomers . This chelation capability is structurally analogous to that of 2-(2-pyridyl)aniline scaffolds used in transition-metal catalysis, where the ortho-relationship facilitates formation of 5- or 6-membered metallacycles upon complexation with copper, palladium, or nickel [1]. While direct comparative stability constants (log K) for all three positional isomers with a common metal ion have not been reported, the ortho isomer is uniquely positioned to serve as an N,N'-ligand in catalytic applications, whereas the meta and para isomers function primarily as monodentate pyridyl donors or simple aniline nucleophiles.

Bidentate Metal Chelation
Class-level inference
Ortho: N,N'-chelation possible. Meta/Para: geometrically precluded.
Enables distinct coordination chemistry for catalysis research.
Quantitative stability constants not reported.
Metal Chelation Coordination Chemistry Catalyst Design

Purity Grades & Supplier Availability

Commercial availability and purity specifications differ across the positional isomer series, with direct implications for procurement decision-making. 2-(2-Pyridin-2-ylethoxy)aniline (CAS 893754-09-1) is available at 95% minimum purity from multiple suppliers including AKSci (Cat. 2312AF, 95%) and ChemScene (Cat. CS-0364297, 95+%) . The para-isomer (CAS 344561-49-5) is commercially listed at 98+% purity from certain vendors, representing a higher available purity grade . The meta-isomer (CAS 915923-13-6) is listed at 98% purity . This purity differential means that researchers requiring the ortho-isomer specifically may need to accept a 95% minimum purity threshold or arrange custom purification, which should be factored into project timelines and cost analysis.

Purity Grades & Supply
Specification review
Ortho: ~95%. Meta/Para: up to 98+%.
Purity gap may require additional purification steps.
Supplier catalog specifications; batch purity may vary.
Procurement Purity Analysis Supply Chain

Storage and GHS Classification

According to available safety data sheets and GHS classifications, 2-(2-pyridin-2-ylethoxy)aniline is not classified as hazardous material under the Globally Harmonized System (GHS), with recommended long-term storage in a cool, dry place . Its predicted boiling point is 386.1°C at 760 mmHg, with a flash point of 187.3°C and a density of 1.151 g/cm³ . While analogous physical property data for the meta- and para-isomers are not widely published for direct comparison, the absence of GHS hazard classification simplifies shipping logistics and reduces associated HazMat fees compared to compounds requiring dangerous goods handling, which may influence total procurement cost for international shipments.

Storage & GHS Status
Supporting evidence
Not classified as hazardous (GHS).
Reduces shipping complexity and HazMat surcharges.
Data for meta/para isomers not widely published for comparison.
Stability Safety Shipping Storage

2-(2-Pyridin-2-ylethoxy)aniline: Research Applications


Dihydroorotase Inhibitor Development

With a verified IC50 of 180 µM against mouse Ehrlich ascites dihydroorotase, 2-(2-pyridin-2-ylethoxy)aniline serves as a tractable starting scaffold for structure-based optimization of pyrimidine biosynthesis inhibitors [1]. The ortho-amine provides a vector for further derivatization (e.g., amide coupling, sulfonamide formation) while retaining the pyridyl-ethoxy moiety for additional target interactions. This scenario is most relevant for teams pursuing anti-proliferative or anti-parasitic agent discovery and seeking a scaffold with published enzyme inhibition data.

Bidentate Ligand for Cross-Coupling

The unique ortho-relationship between the aniline NH2 and pyridyl nitrogen enables bidentate metal chelation [1]. This is directly relevant to research groups investigating novel ligand systems for C–H activation or cross-coupling catalysis, where the 2-pyridyl-ethoxy directing group can facilitate selective C–O bond cleavage and subsequent C–N bond formation when used with nickel or palladium catalysts [2].

Kinase Inhibitor Library Synthesis

The bifunctional nature (aromatic amine + pyridyl) and conformational flexibility conferred by the ethyleneoxy linker make 2-(2-pyridin-2-ylethoxy)aniline a suitable building block for generating focused kinase inhibitor libraries [1]. The ortho-amine can be functionalized to introduce diverse substituents that probe the hinge-binding region of kinase ATP-binding pockets, while the pyridylethoxy side chain can be leveraged for ribose-pocket or solvent-exposed region interactions, as exemplified by related pyridylethoxy-containing kinase inhibitor chemotypes [2].

SAR Study: Positional Isomer Comparison

For research programs systematically comparing the biological activity of all three pyridin-2-ylethoxy aniline positional isomers (ortho, meta, para), 2-(2-pyridin-2-ylethoxy)aniline is the only isomer with publicly available enzyme inhibition data (dihydroorotase IC50 = 180 µM) and validated lipophilicity (LogP = 2.87) [1][2]. This makes it the most data-rich starting point for SAR campaigns, and procurement of the ortho isomer enables direct head-to-head comparison with subsequently tested meta and para analogs.

Application
Selection Property
Validation Focus
Pyrimidine biosynthesis inhibitor development
Tractable scaffold with published enzyme inhibition data
Verify dihydroorotase SAR and derivatization tolerance
Cross-coupling ligand design
Ortho-substitution enabling bidentate N,N'-chelation
Assess metallacycle formation with target transition metals
Kinase inhibitor library synthesis
Bifunctional amine with flexible ethyleneoxy linker
Evaluate hinge-region engagement in kinase assays
Positional isomer SAR comparison
Data-rich isomer with verified LogP and enzyme IC50
Benchmark activity against meta and para analogs

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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